n4-(Tert-butyl)-9-oxo-9h-fluorene-4-carboxamide
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Overview
Description
N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide: is a chemical compound with the molecular formula C18H17NO2 It is known for its unique structure, which includes a fluorene core substituted with a tert-butyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of fluorene derivatives with biological molecules. It may also serve as a probe in biochemical assays .
Industry: In the industrial sector, N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the fluorene core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 9-oxo-9H-fluorene-4-carboxylic acid tert-butyl ester
- 9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- 9-oxo-9H-fluorene-4-carboxylic acid ethyl ester
- 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is unique due to the presence of both a tert-butyl group and a carboxamide group on the fluorene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
94004-50-9 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-tert-butyl-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-17(21)14-10-6-9-13-15(14)11-7-4-5-8-12(11)16(13)20/h4-10H,1-3H3,(H,19,21) |
InChI Key |
XDLQBBRUAKYIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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